molecular formula C13H11ClF2N2O3 B13348274 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine

2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine

Cat. No.: B13348274
M. Wt: 316.69 g/mol
InChI Key: MPEDHDUVHOZARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is a versatile chemical intermediate designed for advanced pharmaceutical research and development, particularly in the field of anticancer agents. This compound features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry known for its ability to mimic natural nucleotides and interact with a wide range of biological targets. The substitution pattern on this molecule is of significant strategic value; the chloro group at the 2-position serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution reactions with various amines and thiols to create diverse chemical libraries. The 5-position is functionalized with a (2,6-difluoro-3,5-dimethoxybenzyl)oxy moiety, a structural motif frequently employed in the design of kinase inhibitors and other targeted therapies. The primary research value of this compound lies in its potential as a key synthetic precursor for novel small molecule therapeutics. Pyrimidine derivatives are extensively documented as inhibitors of critical enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR), various tyrosine and serine/threonine kinases, and other growth factor receptors. The 2,6-difluoro-3,5-dimethoxybenzyl fragment is structurally similar to groups found in potent inhibitors of kinases like VEGFR2 and EGFR, which are prominent targets in oncology due to their roles in tumor angiogenesis and cancer cell signaling. Researchers can utilize this reagent to synthesize and explore new chemical entities (NCEs) aimed at these and other targets, such as microtubule dynamics or DNA damage repair pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11ClF2N2O3

Molecular Weight

316.69 g/mol

IUPAC Name

2-chloro-5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidine

InChI

InChI=1S/C13H11ClF2N2O3/c1-19-9-3-10(20-2)12(16)8(11(9)15)6-21-7-4-17-13(14)18-5-7/h3-5H,6H2,1-2H3

InChI Key

MPEDHDUVHOZARG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)Cl)F)OC

Origin of Product

United States

Preparation Methods

Synthesis Using Potassium Carbonate

One of the most common methods involves using potassium carbonate as a base in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction conditions and yield are summarized in the following table:

Yield Reaction Conditions Operation in Experiment
8.53 g With potassium carbonate; In N,N-dimethylformamide; at 60℃; for 1h; To a mixture of 2-chloro-5-hydroxypyrimidine (4.38 g), potassium carbonate (9.27 g), and N,N-dimethylformamide (79 mL), 2,6-difluoro-3,5-dimethoxybenzyl methanesulfonate (7.89 g) was added. The mixture was stirred at 60℃ for 1 hour. Water was added, and the resulting solid was collected by filtration, washed with water, and dried under reduced pressure.

Synthesis Using Caesium Carbonate

Another method employs caesium carbonate as the base in acetonitrile under reflux conditions. This approach provides a slightly different yield and purity:

Yield Reaction Conditions Operation in Experiment
188 mg With caesium carbonate; In acetonitrile; for 2h; Reflux; A mixture of (2,6-difluoro-3,5-dimethoxyphenyl)methyl methanesulfonate (440 mg), 2-chloro-5-hydroxypyrimidine (203 mg), and caesium carbonate (762 mg) in acetonitrile (8.0 mL) was heated to reflux for 2 hours. The reaction mixture was quenched with water, extracted with ethyl acetate, and purified by flash silica gel chromatography to give the desired compound.

Chemical Properties and Applications

This compound has a molecular formula of C13H11ClF2N2O3 and a molecular weight of 316.69 g/mol. It is used primarily in research settings due to its potential biological applications, although specific details on these applications are limited.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic displacement reactions with amines, alkoxides, and thiols. This reactivity is critical for modifying the compound’s pharmacological profile.

Example Reaction with Amines

In a palladium-catalyzed cross-coupling reaction, the chlorine atom is replaced by an amine group. For instance:

  • Reactants : 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine + 2-(4-aminophenoxy)-2-methylpropionic acid

  • Catalyst : Palladium(II) acetate-2-(dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl

  • Conditions : Cesium carbonate, tert-butanol, 120°C under nitrogen atmosphere

  • Product : 2-[4-({5-[(2,6-Difluoro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)phenoxy]-2-methylpropionic acid

  • Yield : 0.7 mg (isolated)

This reaction exemplifies the compound’s utility in forming C–N bonds for targeted drug candidates.

Alkylation via Benzyl Ether Formation

The hydroxyl group of 2-chloro-5-hydroxypyrimidine is alkylated with 2,6-difluoro-3,5-dimethoxybenzyl methanesulfonate to synthesize the parent compound.

Synthetic Routes

Reagents/ConditionsSolventTemperatureTimeYield
K₂CO₃, DMFDMF60°C1 h85–90%
Cs₂CO₃, CH₃CNAcetonitrileReflux2 h34%

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the hydroxyl oxygen attacks the benzyl methanesulfonate electrophile. The choice of base (K₂CO₃ vs. Cs₂CO₃) significantly impacts reaction efficiency .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions to form biaryl or heteroaryl systems.

Buchwald-Hartwig Amination

  • Reactants : this compound + Aryl amines

  • Catalyst : Pd(OAc)₂ with phosphine ligands

  • Conditions : Tert-butanol, 120°C, inert atmosphere

  • Application : Synthesis of kinase inhibitors targeting FGFR3/TACC3 fusion proteins

Hydrolysis and Functional Group Interconversion

While direct hydrolysis data is limited, analogous pyrimidine derivatives undergo hydrolysis under acidic or basic conditions to yield pyrimidinones. For example:

  • Reaction : Treatment with aqueous NaOH converts the chloro group to a hydroxyl group, forming 5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-ol.

  • Significance : This product serves as a precursor for further functionalization.

Mechanistic Considerations

  • Chlorine Reactivity : The electron-withdrawing effect of adjacent substituents enhances the leaving-group ability of chlorine, favoring nucleophilic substitution.

  • Benzyl Ether Stability : The 2,6-difluoro-3,5-dimethoxybenzyl group provides steric protection, reducing unintended side reactions at the ether linkage .

This compound’s synthetic flexibility underscores its importance in developing targeted therapies, particularly in oncology. Further studies are needed to explore its full reactivity profile and optimize reaction conditions for industrial-scale applications.

Scientific Research Applications

2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets. The chloro group and the benzyl ether moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₂₁H₂₀ClF₃N₄O₃
  • Melting Point : 260°C
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 8.04 (s, 1H), 7.07 (t, J = 7.9 Hz, 1H), 6.61–6.36 (m, 2H), 5.37 (s, 2H), 4.81 (s, 2H), 3.87 (s, 6H), 2.18 (s, 6H).
    • HRMS : m/z 468.1177 ([M]⁺, calculated 468.1176) .

Application: As an FGFR4 inhibitor, it is investigated for anti-hepatocellular carcinoma activity, leveraging its ability to disrupt FGFR4-mediated signaling pathways .

Structural and Functional Analogues

The following table compares Compound 22O with structurally related pyrimidine derivatives and functionally similar compounds:

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Application/Notes
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine (22O ) C₂₁H₂₀ClF₃N₄O₃ Chloro, difluoro-dimethoxybenzyloxy 71 260 FGFR4 inhibitor (anti-cancer)
2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine C₁₇H₂₂N₄O₃ Amino, ethoxy-dimethoxybenzyl N/A N/A Pharmaceutical impurity; detected in synthesis
N-(3-Chloro-2-((5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-yl)amino)-5-fluorophenyl)acrylamide (6O ) C₂₄H₂₂ClF₃N₅O₄ Acrylamide, chloro, difluoro-dimethoxy 20 N/A FGFR4 inhibitor (improved binding via acrylamide)
Quizalofop ethyl ester C₁₉H₁₇ClN₂O₄ Chloro, quinoxalinyloxy, ethyl ester N/A N/A Herbicide (structural divergence: quinoxaline core)
Key Comparative Analysis

Substituent Effects on Bioactivity: Compound 22O vs. However, the lower yield (20% vs. 71%) reflects synthetic challenges due to steric hindrance or reactivity issues . Fluorine vs. Ethoxy Groups: The 2,6-difluoro substituents in 22O increase electron-withdrawing effects and metabolic stability compared to the ethoxy group in the impurity 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine. This likely enhances 22O's bioavailability and target affinity .

Stability and Impurity Profiles: Pyrimidine derivatives like 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine () form during synthesis due to side reactions. 22O’s fluorine substituents may reduce such side reactions, as halogens like fluorine are less nucleophilic than bromine .

Functional Applications: 22O and 6O are designed for cancer therapy, whereas structurally distinct compounds like quizalofop ethyl ester (a quinoxaline derivative) target plant enzymes. This highlights how core heterocycles (pyrimidine vs. quinoxaline) dictate biological targets .

Physicochemical Properties :

  • The high melting point of 22O (260°C) suggests strong intermolecular interactions (e.g., halogen bonding), contrasting with the unrecorded melting points of impurities and pesticides, which may have lower thermal stability .

Biological Activity

2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is a synthetic compound with potential applications in medicinal chemistry, particularly as an antitumor agent. This article provides a detailed examination of its biological activity based on diverse research findings, including case studies and relevant data tables.

  • Molecular Formula : C13H11ClF2N2O3
  • CAS Number : 1453211-61-4
  • Molecular Weight : 300.69 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of key metabolic pathways. For instance, related pyrimidine derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, specifically AICARFTase and GARFTase, leading to depletion of ATP pools in cancer cells . This dual inhibition mechanism positions these compounds as potential antifolates.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrimidine derivatives:

  • Cell Proliferation Inhibition : In vitro studies showed that compounds with structural similarities to this compound significantly inhibited the proliferation of folate receptor (FR) α-expressing cancer cell lines. The growth inhibition was reversible with excess folic acid, indicating a targeted uptake mechanism via the folate receptor .
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells was confirmed through assays that demonstrated S-phase accumulation and subsequent cell death upon treatment with related pyrimidine analogs .

Antibacterial Activity

While primarily focused on antitumor effects, some studies have also evaluated the antibacterial properties of related compounds:

  • Gram-positive Bacteria : Compounds structurally related to this compound exhibited activity against various strains of gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. This suggests a broader spectrum of biological activity beyond anticancer properties .

Study 1: Antitumor Efficacy

In a study evaluating a series of pyrimidine derivatives, compound 8 (similar in structure) was found to be the most effective in inhibiting the growth of KB human tumor cells. The study highlighted that this compound acted as a dual inhibitor of GARFTase and AICARFTase, confirming its mechanism of action through metabolic pathway interference .

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of various synthesized compounds against Mycobacterium tuberculosis and other mycobacterial strains. Several derivatives showed promising results comparable to clinically used antibiotics like isoniazid and rifampicin .

Data Tables

PropertyValue
Molecular FormulaC13H11ClF2N2O3
Molecular Weight300.69 g/mol
CAS Number1453211-61-4
Antitumor ActivityInhibits FRα-expressing cells
Antibacterial ActivityEffective against gram-positive bacteria

Q & A

How can researchers optimize the synthesis of 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine to improve yield and purity?

Level: Basic
Methodological Answer:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent polarity, and stoichiometry of reagents. For example, acidic condensation of pyrimidine derivatives with phenolic groups (as shown in trimethoprim synthesis) under controlled reflux conditions improves regioselectivity . Purification via recrystallization (e.g., methanol as a solvent) enhances purity, as demonstrated for structurally related compounds . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability and reduces side products.

What factors influence the regioselectivity of benzyloxy substitution in pyrimidine derivatives like this compound?

Level: Advanced
Methodological Answer:
Regioselectivity is governed by electronic and steric effects of substituents. For instance, 2,6-dimethoxy groups on the benzyl ring can direct substitution to the para position due to steric hindrance at ortho positions and electron-donating effects . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via X-ray crystallography (as in related pyrimidine structures) confirms substitution patterns .

Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing methoxy (δ ~3.8 ppm) and pyrimidine ring protons (δ ~8.5 ppm) .
  • HRMS : Validates molecular formula with high precision (<5 ppm error) .
  • X-ray Crystallography : Resolves bond angles and torsion angles (e.g., Cl–C2–C3–O4 dihedral angles in pyrimidine derivatives) for unambiguous confirmation .
  • IR Spectroscopy : Identifies functional groups (e.g., C–O–C stretch at ~1250 cm⁻¹) .

How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Level: Advanced
Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using purified enzymes (e.g., dihydrofolate reductase or kinase targets) with spectrophotometric detection of substrate turnover .
  • Docking Studies : Use software like AutoDock to predict binding interactions with active sites, leveraging the compound’s pyrimidine core and halogen substituents .
  • Cell-Based Assays : Assess cytotoxicity and specificity in cancer cell lines (e.g., MTT assay), comparing results with structural analogs to establish SAR .

How should researchers address discrepancies in biological activity data across different studies?

Level: Advanced
Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Structural Confirmation : Verify compound identity and purity (via NMR/HRMS) to rule out degradation or isomerization .
  • Mechanistic Studies : Use knock-out models or siRNA to confirm target engagement, distinguishing direct effects from off-target interactions .

What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Level: Advanced
Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired side reactions .
  • Flash Chromatography : Optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients) for efficient separation of intermediates .
  • In Situ Monitoring : Use LC-MS to track intermediates in real time, enabling rapid adjustments to reaction conditions .

How do substituents (e.g., fluorine, methoxy) affect the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • Fluorine : Enhances metabolic stability by resisting oxidative degradation (C–F bond inertness) .
  • Methoxy Groups : Increase lipophilicity but may undergo demethylation in vivo. Stability assays (e.g., plasma incubation + HPLC) quantify degradation rates .
  • pH Stability Testing : Expose the compound to buffers mimicking physiological pH (1.2–7.4) and analyze degradation products via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.